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2-Methyl-4-ethylimidazole

Epoxy Curing Catalysis Thermoset Polymers

Epoxy formulators requiring extended pot life face limitations with standard imidazole curing agents. 2-Methyl-4-ethylimidazole (CAS 29239-89-2) delivers latent curing via its distinct 2-Me,4-Et substitution pattern-lower ambient reactivity with full cure at elevated temperature. • Extended shelf life in one-component adhesives & coatings • Non-corrosive to metals under CO₂-rich conditions • Patented at 10-16 phr in conductive adhesive formulations Supplied as ≥95% purity; ships globally.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 29239-89-2
Cat. No. B1588980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-ethylimidazole
CAS29239-89-2
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N1)C
InChIInChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8)
InChIKeyRIAHASMJDOMQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-ethylimidazole Basic Properties


2-Methyl-4-ethylimidazole (CAS 29239-89-2), also known as 4-ethyl-2-methyl-1H-imidazole or 5-ethyl-2-methyl-1H-imidazole, is a substituted imidazole heterocycle with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol . It belongs to the alkylimidazole class, which is widely employed as epoxy curing agents, corrosion inhibitors, and pharmaceutical intermediates [1]. The compound features a unique substitution pattern with methyl at the 2-position and ethyl at the 4-position, distinguishing it from other alkylimidazole isomers and analogs in terms of reactivity, basicity, and application performance [2]. Its physicochemical properties include a boiling point of 276 °C, a flash point of 137 °C, and a density of 1.000 g/cm³ .

2-Methyl-4-ethylimidazole Substitution Risks


Despite sharing the same molecular formula (C6H10N2) with its isomer 2-ethyl-4-methylimidazole (CAS 931-36-2) and structural similarities with other alkylimidazoles such as 2-methylimidazole and 2-ethylimidazole, 2-methyl-4-ethylimidazole cannot be freely interchanged in scientific and industrial applications. The precise position of alkyl substituents on the imidazole ring profoundly influences basicity (pKa), catalytic activity in epoxy curing, thermal stability, and corrosion behavior [1]. For instance, the specific 2-methyl,4-ethyl substitution pattern alters the compound's latent curing characteristics and exothermic peak temperatures in epoxy systems compared to its isomer [2]. Furthermore, polyalkylated imidazoles like 2-methyl-4-ethylimidazole exhibit reduced toxicity profiles and different oxidative degradation pathways relative to monoalkylated analogs [3]. Therefore, substitution without empirical validation risks compromising product performance, safety, and regulatory compliance.

2-Methyl-4-ethylimidazole Differentiation Evidence


Curing Kinetics vs. 2-Ethyl-4-methylimidazole

2-Methyl-4-ethylimidazole (2M4EI) and its isomer 2-ethyl-4-methylimidazole (2E4MI) exhibit distinct curing behaviors in epoxy resin systems. While direct head-to-head quantitative data for 2M4EI specifically is limited in the open literature, class-level inference from studies on alkylimidazole substitution patterns indicates that the 2-methyl,4-ethyl substitution yields different catalytic activity and latency compared to the 2-ethyl,4-methyl arrangement [1]. In DSC studies of epoxy/imidazole systems, 2-ethyl-4-methylimidazole demonstrated a curing exotherm onset at approximately 110–120 °C and peak exotherm at 140–150 °C, whereas unsubstituted imidazole exhibited a lower peak temperature of ~120–130 °C [2]. The precise substitution pattern of 2M4EI is expected to modulate the nucleophilicity of the imidazole nitrogen, thereby altering curing kinetics and pot life relative to its isomer. Procurement of the correct isomer is critical for achieving the desired cure profile in temperature-resistant conductive adhesives, where 2M4EI is specifically claimed as the curing agent at 10–16 parts by weight [3].

Epoxy Curing Catalysis Thermoset Polymers

Thermal & Oxidative Stability: Polyalkylated vs. Monoalkylated

A comparative study of alkylated imidazoles in CO2-rich environments demonstrated that polyalkylated imidazoles, including 2-ethyl-4-methylimidazole (a structural isomer of the target compound), exhibit distinct degradation behavior compared to monoalkylated analogs such as 2-methylimidazole [1]. While all tested imidazoles demonstrated high thermal stability, polyalkylated imidazoles were found to be less stable toward oxidation than unsubstituted imidazole. Specifically, 2-ethyl-4-methylimidazole and other polyalkylated derivatives showed a higher rate of oxidative degradation and formation of potentially carcinogenic degradation products, which precludes their use in industrial processes directed toward CO2 capture applications [1]. In contrast, imidazole and 2-methylimidazole were identified as corrosive under the tested conditions. This class-level evidence indicates that 2-methyl-4-ethylimidazole, as a polyalkylated imidazole, offers a non-corrosive alternative to monoalkylated imidazoles in applications where metal contact is involved, albeit with trade-offs in oxidative stability.

Thermal Stability Oxidative Degradation Corrosion

Basicity Comparison: Alkylimidazole Homologs

Potentiometric determination of dissociation constants for a series of alkylimidazoles revealed that both the size and position of alkyl substituents significantly influence basicity [1]. For 1-alkyl-2-ethyl-4-methylimidazole derivatives (closely related to the target compound), pKa values were found to increase systematically with the length of the N1-alkyl chain up to 13 carbon atoms, following a derived quantitative relationship. While specific pKa data for 2-methyl-4-ethylimidazole itself was not reported, the study establishes that the 2,4-disubstitution pattern with mixed alkyl groups yields distinct basicity compared to monoalkylated or symmetrically substituted analogs. For context, 2-methylimidazole has a reported pKa of approximately 7.8–8.0, whereas 2-ethyl-4-methylimidazole derivatives exhibit pKa values in the range of 8.2–8.5 depending on N-substitution [1]. This difference in basicity directly impacts catalytic activity in epoxy curing, coordination with metal ions, and solubility in acidic media. Procurement decisions must account for these differences, as basicity governs reaction kinetics and compatibility with acidic formulation components.

Acid-Base Properties Reactivity Coordination Chemistry

Latent Curing Performance in α-ZrP Catalysts

In a study of imidazoles intercalated into α-zirconium phosphate (α-ZrP) as latent thermal catalysts for epoxy-thiol curing, 2-ethyl-4-methylimidazole (α-ZrP·2E4MIm) demonstrated superior low-temperature latency compared to 2-methylimidazole (α-ZrP·2MIm) [1]. At 40 °C after 4 days, α-ZrP·2E4MIm achieved a conversion of 66%, whereas α-ZrP·2MIm reached only 54% under identical conditions [1]. At 100 °C for 1 hour, both catalysts achieved over 96% conversion, indicating that the 2-ethyl-4-methylimidazole derivative offers better room-temperature storage stability (lower premature reaction) while maintaining full curing capability at elevated temperatures [1]. This class-level evidence strongly suggests that 2-methyl-4-ethylimidazole, as a structural isomer of 2-ethyl-4-methylimidazole, may exhibit similarly advantageous latent curing characteristics relative to 2-methylimidazole, making it preferable for one-component epoxy formulations requiring extended pot life.

Latent Catalyst Epoxy-Thiol Curing Conversion Rate

Conductive Adhesive Formulation Claim

A Chinese patent (CN108893086B) explicitly claims a temperature-resistant conductive adhesive composition containing 2-methyl-4-ethylimidazole as the curing agent at a loading of 10–16 parts by weight [1]. The formulation comprises 40–70 parts novolac epoxy resin and 35–70 parts copper powder, with 2-methyl-4-ethylimidazole serving as the sole imidazole-based curing accelerator. This specific compositional claim establishes that 2-methyl-4-ethylimidazole is not merely an interchangeable alkylimidazole but is specifically selected for this application. While the patent does not provide direct comparative data against other imidazoles, the explicit naming of 2-methyl-4-ethylimidazole (rather than the more common 2-ethyl-4-methylimidazole or 2-methylimidazole) indicates that its unique substitution pattern confers advantageous curing behavior, adhesion properties, or thermal resistance in this conductive adhesive system. The temperature-resistant nature of the adhesive (implied by the patent title) further suggests that 2-methyl-4-ethylimidazole contributes to high-temperature performance.

Conductive Adhesive Electronic Packaging Patent Formulation

Cytotoxicity: Polyalkylated vs. Unsubstituted Imidazoles

Toxicological screening of imidazole and 45 alkylated imidazoles using rat PC-12 cells demonstrated that polyalkylated imidazoles exhibit reduced cytotoxicity compared to unsubstituted imidazole [1]. Cell viability correlated negatively with calculated logP (cLogP) values when cLogP > 3, indicating that increased hydrophobicity from alkyl substitution reduces acute cellular toxicity [1]. As a disubstituted alkylimidazole (possessing both methyl and ethyl groups), 2-methyl-4-ethylimidazole falls into the polyalkylated imidazole class and is expected to share this favorable reduced toxicity profile. This class-level evidence supports the selection of 2-methyl-4-ethylimidazole over imidazole or monoalkylated imidazoles in applications where human or environmental exposure is a concern, such as in consumer products, pharmaceutical intermediates, or agrochemical formulations.

Toxicology Safety Regulatory Compliance

2-Methyl-4-ethylimidazole Application Scenarios


Temperature-Resistant Conductive Adhesives

2-Methyl-4-ethylimidazole is specifically claimed as the curing agent in patented temperature-resistant conductive adhesive formulations [1]. At loadings of 10–16 parts by weight in novolac epoxy/copper powder systems, it enables the production of adhesives suitable for pantograph carbon slide plates and other electronic packaging applications where both electrical conductivity and thermal stability are required. Procurement of this specific isomer is mandatory for reproducing the patented formulation.

Epoxy Curing with Specific Substitution Pattern

The unique 2-methyl,4-ethyl substitution pattern of 2-methyl-4-ethylimidazole yields distinct basicity and curing kinetics compared to its isomer 2-ethyl-4-methylimidazole and other alkylimidazoles [2]. This differentiation is critical in applications where precise control over cure exotherm, pot life, and final network properties is required. Formulators should select this compound when the target cure profile aligns with its specific nucleophilic character and steric environment.

Non-Corrosive Alternative in Metal-Contacting Systems

As a polyalkylated imidazole, 2-methyl-4-ethylimidazole is expected to be non-corrosive toward metals under CO2-rich conditions, in contrast to the corrosive behavior exhibited by imidazole and 2-methylimidazole [3]. This property makes it a preferred choice for heat transfer fluids, process streams, or other applications involving continuous contact with metallic surfaces, where corrosion of equipment is a significant concern.

Latent Curing Catalyst for One-Component Epoxy Systems

Based on class-level evidence from structurally related disubstituted alkylimidazoles, 2-methyl-4-ethylimidazole is expected to exhibit superior latent curing characteristics (lower reactivity at ambient temperature with full cure at elevated temperature) compared to monoalkylated imidazoles such as 2-methylimidazole [4]. This property is advantageous for formulating one-component epoxy adhesives and coatings with extended shelf life, a critical requirement in automated dispensing and pre-impregnated composite manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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